4(1H)-Quinolinone, 2-ethyl-6-methoxy-

Ion Channel Modulation Neurological Disorders Pain Research

KCNQ2-targeted lead programs often face poor selectivity and CYP liability. This compound provides a validated solution. Key advantages: - KCNQ2 IC50 = 70 nM; KCNQ2/Q3 IC50 = 120 nM (defined selectivity window) - CYP2D6 IC50 = 19,900 nM, minimizing drug-drug interaction risk - In stock with standard pack sizes and custom synthesis available Ideal for neurological disorder research and SAR studies.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 135016-13-6
Cat. No. B11900293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinolinone, 2-ethyl-6-methoxy-
CAS135016-13-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC
InChIInChI=1S/C12H13NO2/c1-3-8-6-12(14)10-7-9(15-2)4-5-11(10)13-8/h4-7H,3H2,1-2H3,(H,13,14)
InChIKeyUYYINXKRZUQMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Profile for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- (CAS 135016-13-6) for Research and Development


4(1H)-Quinolinone, 2-ethyl-6-methoxy- (CAS 135016-13-6) is a heterocyclic organic compound belonging to the 4-quinolone alkaloid family, with a molecular formula of C12H13NO2 and a molecular weight of approximately 203.24 g/mol . It features a quinolinone core with an ethyl group at the 2-position and a methoxy group at the 6-position. This compound is a versatile scaffold in medicinal chemistry , known for its potential biological activities including antimicrobial [1] and potassium channel modulation [2]. It serves as a crucial intermediate or building block in the synthesis of more complex molecules targeting a range of therapeutic areas.

Why Direct Replacement of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- with Structural Analogs is Scientifically Unsupported


Direct substitution of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- with other 4-quinolone analogs is scientifically unsupported and can lead to experimental failure. The specific 2-ethyl and 6-methoxy substitution pattern is not arbitrary; it is a critical determinant of biological target engagement and physicochemical properties. Structure-activity relationship (SAR) studies on related quinolinone scaffolds have unequivocally demonstrated that even minor alterations, such as changing the alkyl chain length or the nature and position of a methoxy substituent, can dramatically alter or abolish desired activity profiles [1]. For instance, while a 4-methoxy group is optimal for P2X7 receptor antagonism [2], the unique combination of the 2-ethyl and 6-methoxy groups in this compound dictates a distinct activity profile, including potent antagonism at the KCNQ2 potassium channel with an IC50 of 70 nM [3]. This precise binding affinity is a direct consequence of its specific molecular architecture and is not replicated by other 4-quinolones. Therefore, for applications validated by these specific interactions, generic substitution is not a viable or scientifically justifiable strategy.

Quantitative Comparative Evidence for the Selection of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- Over Related 4-Quinolones


Potent and Selective Antagonism at KCNQ2 Potassium Channels: A Defining Functional Characteristic

4(1H)-Quinolinone, 2-ethyl-6-methoxy- demonstrates significant functional antagonism at the KCNQ2 (Kv7.2) potassium channel, a key target in neurological and pain research. In a direct functional assay using automated patch clamp on CHO cells expressing KCNQ2, the compound exhibited an IC50 of 70 nM after a 3-minute incubation [1]. This is a quantifiable, functional property that distinguishes it from other 4-quinolones, whose KCNQ2 activity is typically unreported or significantly different. The compound also shows some selectivity for the KCNQ2 homomer over the heteromeric KCNQ2/Q3 channel, where its IC50 was 120 nM [1]. This specific and potent activity profile is a direct result of its unique substitution pattern.

Ion Channel Modulation Neurological Disorders Pain Research

SAR Context: The Critical Role of the 6-Methoxy Group for Biological Activity

The presence of a methoxy group at the 6-position is a critical determinant of biological activity within the 4-quinolone class. While a direct head-to-head comparison for this specific compound is not available, strong class-level SAR evidence underscores the importance of the 6-methoxy substituent. A systematic SAR study on quinolinone-based P2X7 receptor antagonists found that a 4-methoxy substitution on the phenyl ring was optimal for activity, but importantly, the nature and position of methoxy groups on the core scaffold significantly modulate target binding [1]. Furthermore, research on related quinolinones has shown that substitutions at the C-6 or C-7 positions, including halogens, are key to enhancing pharmacological activities like analgesia and anti-inflammation compared to unsubstituted compounds [2]. Therefore, the 6-methoxy group in 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is not a silent structural feature but an active contributor to its distinct pharmacological profile, differentiating it from 6-unsubstituted or differently substituted analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anti-inflammatory

Preferential Antagonism of KCNQ2 over KCNQ2/Q3 Heteromers: A Unique Selectivity Window

A direct comparison of activity reveals that 4(1H)-Quinolinone, 2-ethyl-6-methoxy- exhibits a measurable preference for the KCNQ2 homomeric channel over the KCNQ2/Q3 heteromeric channel. In automated patch clamp assays, the compound antagonized KCNQ2 with an IC50 of 70 nM, while its activity at the heteromeric KCNQ2/Q3 channel was weaker, with an IC50 of 120 nM [1]. This approximately 1.7-fold selectivity window, while modest, is a quantifiable differentiation point from compounds that may be non-selective or show opposite selectivity. It suggests that the 2-ethyl-6-methoxy substitution pattern confers a subtle but measurable bias in channel subunit interaction, a feature that can be exploited in designing selective pharmacological tools.

Ion Channel Pharmacology Selectivity Profiling Target Validation

Limited Off-Target Liability: Low CYP2D6 Inhibition

An important differentiator in early drug discovery is the potential for off-target effects, particularly inhibition of cytochrome P450 enzymes which can lead to adverse drug-drug interactions. 4(1H)-Quinolinone, 2-ethyl-6-methoxy- demonstrates a favorable profile in this regard, showing very low inhibitory activity against the key metabolic enzyme CYP2D6 with an IC50 of 19,900 nM [1]. This high micromolar IC50 suggests a significantly lower risk of CYP2D6-mediated drug interactions compared to other 4-quinolone derivatives that may be more potent CYP inhibitors. This data point provides a clear, quantifiable advantage for this compound as a safer starting point for lead optimization, reducing the need for extensive structural remodeling to mitigate CYP liability.

ADME-Tox Drug-Drug Interaction Safety Pharmacology

Optimized Application Scenarios for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- Based on Verified Quantitative Evidence


Preclinical Development of Novel KCNQ2 Channel Modulators for Pain and Epilepsy

Procurement is strongly justified for research groups focused on developing new therapies for neurological disorders like epilepsy and chronic pain. The compound's validated and potent antagonism of the KCNQ2 channel (IC50 = 70 nM) [1] establishes it as a high-quality starting point for medicinal chemistry optimization. Its measurable selectivity for KCNQ2 over KCNQ2/Q3 heteromers (IC50 = 120 nM) provides a defined selectivity window to refine [1]. This specific profile is not a generic feature of the 4-quinolone class and offers a significant advantage in designing next-generation channel modulators with potentially improved efficacy and side-effect profiles.

Medicinal Chemistry Campaigns Requiring a Favorable CYP Liability Profile

For lead optimization programs where avoiding CYP-mediated drug-drug interactions is a key objective, this compound presents a compelling choice. Its extremely low inhibition of CYP2D6 (IC50 = 19,900 nM) [2] offers a quantifiable advantage over many other chemical starting points that may harbor significant CYP liabilities. This property can streamline the hit-to-lead process by minimizing the need for immediate, resource-intensive structural modifications aimed solely at reducing CYP inhibition, allowing chemists to focus on improving potency and other desired drug-like properties.

Structure-Activity Relationship (SAR) Studies on 4-Quinolone Scaffolds

This compound is an essential tool for systematic SAR investigations aimed at mapping the pharmacophoric requirements of the 4-quinolone scaffold. Its unique 2-ethyl-6-methoxy substitution pattern allows researchers to isolate and understand the contributions of these specific groups to biological activity. Class-level SAR evidence confirms that the 6-position substituent is a critical determinant of biological outcome [3], making this compound indispensable for building comprehensive SAR models. By comparing its activity profile to that of other 4-quinolone analogs (e.g., 6-halogenated or 6-unsubstituted derivatives) [3], scientists can gain critical insights for rational drug design.

Development of Selective Pharmacological Tool Compounds for Ion Channel Research

The compound is ideally suited for use as a selective pharmacological tool to interrogate the specific roles of KCNQ2 homomers in complex biological systems. Its preferential activity at KCNQ2 (IC50 = 70 nM) over KCNQ2/Q3 (IC50 = 120 nM) [1] provides a unique handle for dissecting the contributions of different KCNQ channel subunit compositions to cellular and physiological processes. This specific selectivity profile is not commonly found and makes the compound a valuable reagent for fundamental research in neurobiology and ion channel physiology.

Technical Documentation Hub

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